
2',3'-Dideoxy-3',5-difluorocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-3’,5-difluorocytidine is a potent antiviral compound primarily used in the treatment of HIV and AIDS. It inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA, making it an effective option for patients with viral resistance to other antivirals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’,5-difluorocytidine involves multiple steps, including the fluorination of cytidine derivatives. One common method involves the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst for the silanization of 5-fluorocytosine . This method is suitable for industrial production due to its high yield and quality.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-3’,5-difluorocytidine typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with fluorine atoms.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Trifluoromethanesulfonic acid trimethylsilyl ester is commonly used.
Catalysts: Various catalysts can be employed to facilitate the reactions, including metal catalysts and organic bases.
Major Products
The major products formed from these reactions include various fluorinated cytidine derivatives, which have significant antiviral properties .
Applications De Recherche Scientifique
2’,3’-Dideoxy-3’,5-difluorocytidine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in antiviral therapies for HIV and AIDS. It is also being explored for its potential in treating other viral infections.
Industry: Utilized in the production of antiviral drugs and as a reference standard in quality control
Mécanisme D'action
2’,3’-Dideoxy-3’,5-difluorocytidine exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. By preventing the conversion of viral RNA to DNA, it effectively halts the replication process. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are primarily related to DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxy-3’-fluorouridine: Another nucleoside analog with broad antitumor activity.
N4-Acyl-Modified D-2’,3’-Dideoxy-5-Fluorocytidine: Modified versions with improved antiviral activity.
Uniqueness
2’,3’-Dideoxy-3’,5-difluorocytidine is unique due to its dual fluorination at the 3’ and 5’ positions, which enhances its antiviral potency and reduces resistance compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C9H11F2N3O3 |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
4-amino-5-fluoro-1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-4-1-7(17-6(4)3-15)14-2-5(11)8(12)13-9(14)16/h2,4,6-7,15H,1,3H2,(H2,12,13,16) |
Clé InChI |
NMXZKMPGBMBKTD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




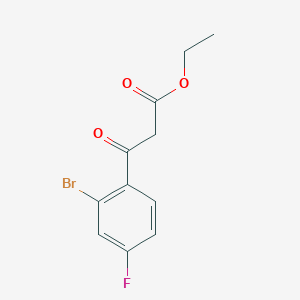


![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
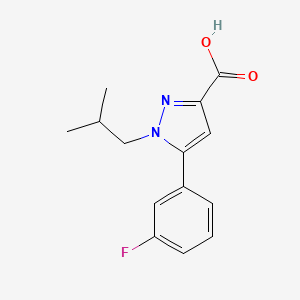
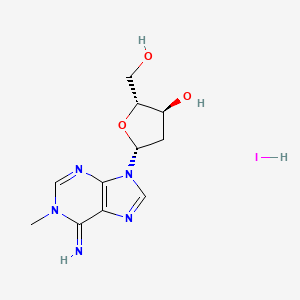
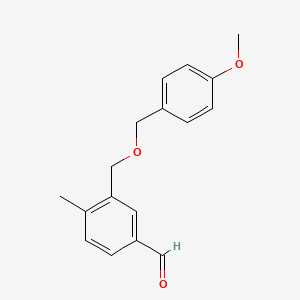

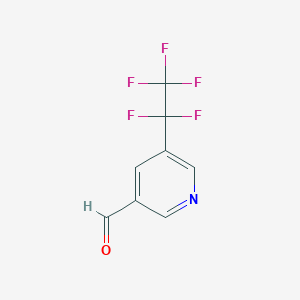


![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)
